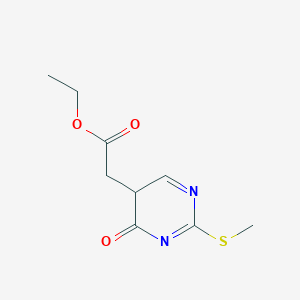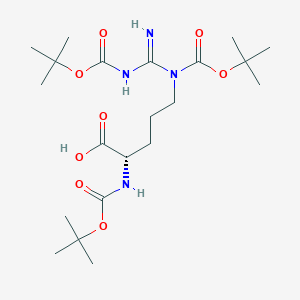
2-(5-Methyltetrazol-1-yl)-3-phenyl-prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound is notable for its high nitrogen content and stability, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- typically involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts or iodine. This reaction proceeds readily in water, producing the tetrazole ring through a [3+2] cycloaddition reaction . Microwave-assisted synthesis and the use of heterogeneous catalysts like silica-supported sodium hydrogen sulfate have also been reported to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound often employs environmentally benign and cost-effective methods. For instance, L-proline as a catalyst enables the synthesis of 5-substituted 1H-tetrazoles from a broad range of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides . This method offers simple experimental procedures, short reaction times, and excellent yields.
Análisis De Reacciones Químicas
Types of Reactions
1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, iodine, and silica-supported sodium hydrogen sulfate. Reaction conditions often involve aqueous environments, microwave irradiation, or the use of heterogeneous catalysts .
Major Products
The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Aplicaciones Científicas De Investigación
1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the development of bioactive molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- involves its interaction with molecular targets and pathways. The tetrazole ring’s high nitrogen content and stability allow it to act as a bio-isosteric replacement for carboxylic acids, enhancing the compound’s binding affinity and specificity to target proteins and enzymes . This property is particularly valuable in drug design, where the tetrazole moiety can improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
1H-Tetrazole-5-acetic acid: Another tetrazole derivative used in similar applications.
5-Substituted 1H-tetrazoles: These compounds share the tetrazole ring structure and are used in medicinal chemistry as bio-isosteric replacements for carboxylic acids.
Uniqueness
1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high nitrogen content and stability make it particularly valuable in applications requiring robust and versatile compounds .
Propiedades
Fórmula molecular |
C11H10N4O2 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
(E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C11H10N4O2/c1-8-12-13-14-15(8)10(11(16)17)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)/b10-7+ |
Clave InChI |
PTBNDKSHTBGKBT-JXMROGBWSA-N |
SMILES isomérico |
CC1=NN=NN1/C(=C/C2=CC=CC=C2)/C(=O)O |
SMILES canónico |
CC1=NN=NN1C(=CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12359542.png)
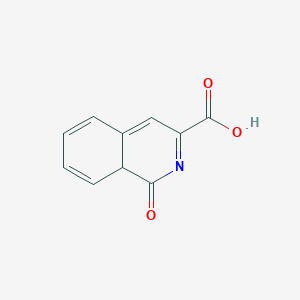
![1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone](/img/structure/B12359562.png)
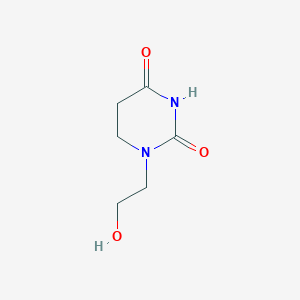

![5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12359577.png)
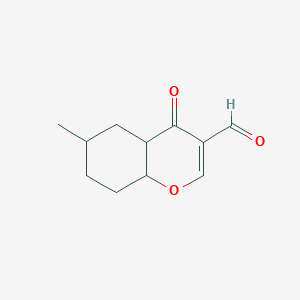
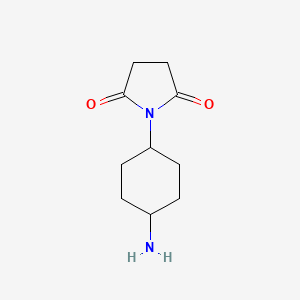
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12359589.png)

